N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide
Description
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide is a synthetic glucosylceramide synthase (GCS) inhibitor structurally derived from the PDMP (D-three-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) scaffold. This compound features a decanamide (C10 acyl) chain, a 2,3-dihydro-1,4-benzodioxin aromatic ring, and a pyrrolidine substituent. While the exact pharmacological profile of this decanamide derivative remains understudied, its structural analogs—such as eliglustat (octanamide, C8) and Genz-123346 (nonanamide, C9)—have demonstrated clinical and preclinical efficacy in lysosomal storage disorders (e.g., Gaucher disease) and cancer, respectively . The compound’s stereochemistry ((1R,2R)) is critical for target engagement, as evidenced by the enantiomer-specific activity of related inhibitors .
Properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]decanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-11-24(28)26-21(19-27-14-9-10-15-27)25(29)20-12-13-22-23(18-20)31-17-16-30-22/h12-13,18,21,25,29H,2-11,14-17,19H2,1H3,(H,26,28)/t21-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYKVPILOCWOMZ-PXDATVDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide is a complex organic compound that exhibits various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 959.2 g/mol. The compound features a benzodioxane moiety known for its diverse biological activities.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : Studies have shown that compounds with a similar benzodioxane structure can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE). These activities suggest potential applications in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
- Antioxidant Activity : Compounds derived from benzodioxane structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and damage .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of benzodioxane derivatives, indicating that they may reduce inflammation-related disorders .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: Enzyme Inhibition in Diabetes Management
A study investigated the enzyme inhibitory potential of various benzodioxane derivatives, including N-[(1R,2R)-...]. The results indicated significant inhibition of α-glucosidase, suggesting its potential as an antidiabetic agent by delaying carbohydrate absorption .
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of compounds similar to N-[...]. It was found that these compounds could inhibit AChE activity, which is crucial for treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
Scientific Research Applications
Biological Activities
1. Ceramide Glucosyltransferase Inhibition
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide has been identified as a ceramide glucosyltransferase inhibitor. This enzyme plays a crucial role in the synthesis of glucosylceramide, which is implicated in various pathological conditions including Gaucher's disease and certain cancers. By inhibiting this enzyme, the compound may help in modulating sphingolipid metabolism and could have therapeutic implications for these diseases .
2. Neuroprotective Effects
Research indicates that compounds with similar structures to N-decanamide exhibit neuroprotective properties. They may help in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation by modulating pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Therapeutic Applications
1. Treatment of Gaucher's Disease
As a ceramide glucosyltransferase inhibitor, N-decanamide could be explored as a treatment option for Gaucher's disease by reducing the accumulation of glucocerebrosides in macrophages .
2. Cancer Therapy
Given its ability to modulate sphingolipid metabolism and influence cell survival pathways, this compound may be investigated for its potential use in cancer therapy. Its role in inhibiting tumor growth and metastasis through the modulation of ceramide levels presents an exciting avenue for future research .
3. Neurological Disorders
The neuroprotective effects observed with related compounds suggest that N-decanamide could be developed into a therapeutic agent for various neurological disorders. Ongoing studies are needed to confirm these effects in vivo .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their pharmacological properties:
Structural-Activity Relationship (SAR) Insights :
Acyl Chain Length: C8 (Eliglustat): Optimal balance of lipophilicity and solubility for systemic Gaucher therapy. Longer chains (C9, C10) may enhance tissue retention but risk off-target effects . C9 (Genz-123346): Increased lipophilicity correlates with enhanced anticancer activity in colon cancer models, likely due to improved membrane penetration .
Core Modifications :
- Replacement of the benzodioxin ring with a dihydroindenyl group (as in the acetamide derivative) enhances central nervous system (CNS) penetration but shortens half-life .
- Stereochemical integrity ((1R,2R)) is essential for GCS inhibition; inversion or racemization abolishes activity .
Salt Forms :
Pharmacokinetic and Pharmacodynamic Differences :
- Eliglustat (C8) : Oral bioavailability >60%; metabolized via CYP2D6 and CYP3A4, with dose adjustments required for CYP2D6 poor metabolizers .
- Genz-123346 (C9) : Preferential accumulation in gastrointestinal tissues; suppresses glycosphingolipid synthesis in colon cancer cells at IC50 ~10 nM .
- Acetamide Derivative (C2) : Rapid clearance (t1/2 <2 hours) necessitates twice-daily dosing in murine models .
Research Findings and Clinical Implications
- Eliglustat: Approved for type 1 Gaucher disease, demonstrating non-inferiority to enzyme replacement therapy in reducing spleen/liver volume and improving platelet counts .
- Genz-123346 : Preclinical data suggest synergy with chemotherapy in colorectal cancer, though human trials are pending .
- Decanamide (Target Compound): Predicted to exhibit extended tissue residency but requires validation in in vivo models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
